molecular formula C28H36N2O7 B13074076 Boc-(L)-phenylalanineanhydride

Boc-(L)-phenylalanineanhydride

Cat. No.: B13074076
M. Wt: 512.6 g/mol
InChI Key: QWUBXKLXHFQYFL-SZPZYZBQSA-N
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Description

Boc-(L)-phenylalanineanhydride is a protected amino acid derivative widely used in peptide synthesis. It consists of L-phenylalanine, a nonpolar aromatic amino acid, modified with a tert-butoxycarbonyl (Boc) protecting group and an anhydride functional group. This compound is critical in forming conformationally constrained peptides, such as those containing 1-aminocyclopropanecarboxylic acid residues, via mixed anhydride coupling methodologies . Its anhydride group enhances reactivity in acylation reactions, enabling efficient peptide bond formation under mild conditions.

Key applications include:

  • Synthesis of rigid dipeptides for structural studies (e.g., X-ray crystallography) .
  • Incorporation into glycosylated peptide analogues for immunomodulatory research .

Properties

Molecular Formula

C28H36N2O7

Molecular Weight

512.6 g/mol

IUPAC Name

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl] (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C28H36N2O7/c1-27(2,3)36-25(33)29-21(17-19-13-9-7-10-14-19)23(31)35-24(32)22(18-20-15-11-8-12-16-20)30-26(34)37-28(4,5)6/h7-16,21-22H,17-18H2,1-6H3,(H,29,33)(H,30,34)/t21-,22+

InChI Key

QWUBXKLXHFQYFL-SZPZYZBQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(L)-phenylalanineanhydride typically involves the protection of the amino group of phenylalanine with a Boc group. This can be achieved by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boc-(L)-phenylalanineanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-(L)-phenylalanineanhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-(L)-phenylalanineanhydride involves the protection of the amino group through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. The protected amine can then undergo various chemical transformations, and the Boc group can be selectively removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Structural and Functional Analogues

Boc-β-Alanine Anhydride
  • Structure : Contains a β-alanine backbone (NH₂-CH₂-CH₂-COOH) with Boc protection and an anhydride group.
  • Reactivity : Demonstrates superior coupling efficiency compared to standard HOBt/EDC protocols, minimizing byproduct formation (e.g., 2,6-dioxotetrahydropyrimidine) .
  • Applications : Used in solid-phase peptide synthesis (SPPS) for β-peptide architectures and hybrid MOF functionalization .
Boc-(L)-Alanine
  • Structure : L-alanine with Boc protection but lacks the anhydride group.
  • Reactivity : Requires additional activation (e.g., HOBt/EDC) for coupling, leading to lower yields in constrained peptide synthesis compared to anhydride derivatives .
  • Applications : Primarily used in linear peptide synthesis and crystallographic studies of hydrophobic interactions .
Boc-(Glc α/β)Hyp-OH
  • Structure : Boc-protected hydroxyproline (Hyp) with α- or β-O-glucosylation at the side chain.
  • Reactivity : Glycosylation introduces steric hindrance, necessitating BOP coupling agents for efficient peptide bond formation .
  • Applications: Key in synthesizing immunomodulatory glycopeptides (e.g., Hyp³-tuftsin analogues) with enhanced interleukin-1 release activity .
Boc-3,5-Dimethyl-L-Phenylalanine
  • Structure : L-phenylalanine derivative with methyl substituents at the 3- and 5-positions of the aromatic ring.
  • Reactivity : Increased steric bulk reduces coupling rates but improves stability against enzymatic degradation.
  • Applications : Used in protease-resistant peptide therapeutics and enzyme inhibitor design .

Comparative Data Table

Compound Molecular Weight CAS Number Reactivity (Coupling Efficiency) Key Applications Reference
Boc-(L)-Phenylalanineanhydride 237.29 (free base) 117049-14-6 High (anhydride-driven acylation) Conformationally constrained peptides
Boc-β-Alanine Anhydride 231.22 Not specified Very high (minimizes byproducts) β-peptides, MOF functionalization
Boc-(Glc β)Hyp-OH ~500 (estimated) Not specified Moderate (requires BOP agents) Glycopeptide immunomodulators
Boc-L-4-cyanophenylalanine 290.31 131724-45-3 Moderate (steric effects) Fluorescent peptide probes

Research Findings and Key Differences

Reactivity: this compound outperforms non-anhydride derivatives (e.g., Boc-(L)-alanine) in forming rigid dipeptides due to its reactive anhydride group, which bypasses the need for carbodiimide activators . In contrast, Boc-β-alanine anhydride achieves near-quantitative yields in β-peptide synthesis by avoiding cyclization side reactions .

Biological Activity: Glycosylated analogues like Boc-(Glc β)Hyp-OH exhibit tuftsin-like immunostimulatory activity, whereas this compound-derived peptides are primarily structural tools .

Steric and Electronic Effects :

  • Substituted phenylalanine derivatives (e.g., Boc-3,5-dimethyl-L-phenylalanine) show reduced coupling efficiency but enhanced metabolic stability compared to the parent compound .

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